Maltosine

Description

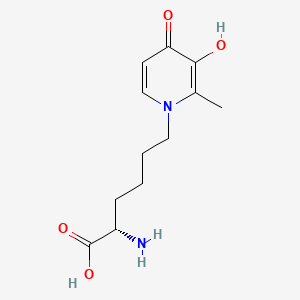

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-8-11(16)10(15)5-7-14(8)6-3-2-4-9(13)12(17)18/h5,7,9,16H,2-4,6,13H2,1H3,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREGTYIADDPJMA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CCCCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=CN1CCCC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857952 | |

| Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121502-04-3 | |

| Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Maltosine

Strategies for the Academic Synthesis of Maltosine

Academic synthesis approaches for this compound have been developed to provide access to this Maillard reaction product for detailed investigation.

Synthesis from Defined Precursor Molecules

The synthesis of this compound as a free amino acid can be achieved through methods based on the synthesis of N-substituted 3-hydroxy-4-pyridinone derivatives uni-halle.de. A standard technique utilizes lysine (B10760008), a polyfunctional amino acid, often in its N-α-Z-protected form uni-halle.de. This protected derivative facilitates high extraction yields during the synthesis process and allows for the deprotection of both protecting groups in a single step uni-halle.de.

Evaluation of Stereoselective Synthetic Pathways

While the synthesis of this compound involves a chiral center (the α-carbon of the lysine moiety), specific details regarding the evaluation of stereoselective synthetic pathways for this compound itself are not extensively detailed in the provided search results. However, the broader field of stereoselective synthesis of amino acids and their derivatives is an active area of research, employing various methods such as palladium-catalyzed alkylation and photoredox catalysis to control stereochemistry nih.govrsc.orgrsc.orgumontpellier.framazon.com. These general strategies for creating chiral amino acid derivatives could potentially be adapted or explored for the stereoselective synthesis of this compound, although specific applications to this compound are not explicitly described in the search results.

Synthesis of Isotopically Labeled this compound for Tracer and Quantitative Analytical Studies

Isotopically labeled this compound is crucial for quantitative analysis and tracer studies, allowing for precise measurement and tracking of the compound in complex matrices. For instance, [13C6, 15N2] labeled this compound has been synthesized and used as an internal standard in analytical methods such as HPLC-MS/MS for the quantification of this compound in food samples researchgate.netresearchgate.net. The synthesis of stable isotope-labeled compounds often involves the use of isotopically substituted building blocks in chemical synthesis acanthusresearch.commicrotracesolutions.com. This allows for the incorporation of isotopes like 2H, 13C, or 15N at specific positions or uniformly throughout the molecule, providing a higher mass that is detectable by mass spectrometry acanthusresearch.comisotope.com.

Chemical Derivatization of this compound for Functional Probing

Chemical derivatization of this compound is undertaken to explore its functional properties and improve its characteristics, such as bioavailability.

Synthesis and Structural Characterization of Dipeptide Derivatives (e.g., Alanylthis compound, Maltosinylalanine)

Dipeptide derivatives of this compound, such as alanylthis compound (Ala-Mal) and maltosinylalanine (Mal-Ala), have been synthesized and characterized nih.govresearchgate.net. These derivatives have been investigated for their intestinal transport properties nih.govresearchgate.net. Studies have shown that the transepithelial flux of this compound is significantly higher when administered as Ala-Mal and Mal-Ala compared to the free form nih.govresearchgate.net. These dipeptides demonstrate affinity for peptide transporters like hPEPT1, suggesting that this transport mechanism contributes to their improved uptake nih.govresearchgate.net. Structural characterization of these derivatives confirms their formation and provides insights into how the peptide conjugation affects their interaction with biological systems.

Development and Characterization of Other this compound Analogs for Structure-Activity Relationship (SAR) Investigations

The development and characterization of other this compound analogs are important for conducting structure-activity relationship (SAR) investigations. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity or other properties mdpi.commdpi.comnih.govnih.gov. While the provided search results specifically mention the synthesis and study of dipeptide derivatives, the broader context of this compound as a metal chelator and a Maillard reaction product suggests that other modifications could be explored. Analogs with variations in the pyridinone ring, the amino acid moiety, or the linker chain could be synthesized to investigate their metal binding affinity, stability, or interaction with biological targets. Although specific examples of such comprehensive SAR studies on this compound analogs beyond the dipeptides are not detailed in the search results, the principle of creating and characterizing analogs for SAR is a standard approach in chemical biology and medicinal chemistry mdpi.commdpi.comnih.govnih.gov.

Elucidation of Maltosine Formation Pathways and Precursors in Complex Chemical Systems

Mechanistic Pathways of Maltosine Formation within the Maillard Reaction Cascade

The Maillard reaction is a complex series of non-enzymatic reactions between reducing sugars and amino groups, leading to the formation of a wide array of products, including melanoidins and advanced glycation end products (AGEs) like this compound. nih.govbrewingforward.com this compound is specifically formed in the late stage of this cascade. nih.govresearchgate.netpreprints.orgresearchgate.net

Role of Di- and Oligosaccharides as Reaction Precursors

Research indicates that the formation of this compound is predominantly observed in the presence of di- and oligosaccharides. nih.govresearchgate.netpreprints.orgresearchgate.net These complex carbohydrates play a significant role as precursors in the reaction pathways that lead to this compound. Studies using model systems simulating food environments, such as bread crust, have confirmed the favored formation of this compound when di- and oligosaccharides are present. researchgate.nettib.eu Furthermore, investigations have shown that disaccharide derivatives with α-glycosidic bonds are more potent precursors for this compound formation compared to those with β-glycosidic bonds. researchgate.nettib.eu

Contribution of Glycosylated Isomaltol (B1672254) Derivatives in Formation

Glycosylated isomaltol derivatives also contribute significantly to the formation of this compound. nih.govresearchgate.netpreprints.orgresearchgate.net this compound formation is mainly facilitated in the presence of these compounds under conditions that mimic crust formation in baked goods. researchgate.nettib.eu Proposed pathways suggest that this compound can be formed directly from certain intermediates or from maltol (B134687) derivatives after acetal (B89532) cleavage, ring formation in enol ethers, and further dehydration. researchgate.net The condensation of maltol and its precursors with the ε-amino group of lysine (B10760008) is a key step in the generation of this iron-chelating 3-hydroxy-4(1H)pyridinone derivative. researchgate.net

Influence of Environmental and Process Parameters on Formation Kinetics (e.g., Temperature, pH, Water Activity)

The kinetics and extent of the Maillard reaction, including the formation of specific products like this compound, are significantly influenced by environmental and process parameters. mdpi.comacs.orgcore.ac.uk

Temperature: Higher temperatures generally accelerate the rate of the Maillard reaction, leading to increased formation of browning pigments and various reaction products. mdpi.com The type and amount of reaction products are dependent on factors including reaction temperature. mdpi.com Elevated temperatures, such as those used during baking, roasting, or sterilization, can significantly enhance the formation of AGEs and melanoidins. acs.org

pH: The pH of the reaction medium is a key parameter controlling the kinetics of the Maillard reaction. mdpi.com The reaction generally proceeds faster under basic conditions (pH ≥ 7) compared to acidic pH levels. mdpi.com At acidic pH, the nucleophilicity of amino groups is reduced due to protonation, hindering the initial step of the reaction. mdpi.com Low pH can also promote the degradation of intermediate products. mdpi.com

Water Activity (aw): The rate of Maillard reactions is maximal at intermediate water activities, typically ranging from 0.5 to 0.8. mdpi.comacs.orglatu.org.uy At very low water activities, the mobility of reactants is limited despite their higher concentration. acs.orglatu.org.uy At high water activities, the dilution of reactants reduces the reaction rate. acs.org Therefore, water activity is particularly significant for the reaction in dried or intermediate-moisture foods. latu.org.uy

These parameters collectively impact the complex chemical landscape in which this compound is formed, influencing reaction rates and the specific pathways favored.

Identification and Characterization of this compound Precursors in Food Matrices and Controlled Model Systems

This compound precursors have been identified and characterized through studies utilizing both controlled model systems and analyses of various food matrices. Model systems simulating conditions found in food processing, particularly bread crust formation, have been instrumental in demonstrating the role of di- and oligosaccharides and glycosylated isomaltol derivatives as primary precursors. researchgate.nettib.eu

Quantitative analysis of this compound in various food samples has revealed its presence predominantly in bread, with the highest concentrations found in the crust of wheat bread. researchgate.nettib.eu This aligns with the findings from model systems regarding the conditions favoring its formation. The concentration of this compound in wheat bread crust can be as high as 19.3 mg/kg, representing a maximal lysine modification of 0.4%. researchgate.nettib.eu

Studies have also quantified other Maillard reaction products in food matrices like beer. While fructosyllysine and maltulosyllysine were found to be the most important free MRPs in beer, minor amounts of this compound were also quantitated, ranging from 6 to 56 μg/L. acs.org These analyses in complex food systems further support the formation of this compound as a product of the Maillard reaction involving specific carbohydrate precursors and lysine residues in proteins. nih.govpreprints.orgpharmaffiliates.comnih.gov

Data on the concentration of this compound in different food samples highlight the importance of food type and processing conditions on its formation.

| Food Type | This compound Concentration (mg/kg) | Notes | Source |

| Bread (overall) | 0.1–4.2 | Predominantly present in bread | researchgate.nettib.eu |

| Wheat Bread Crust | Up to 19.3 | Highest concentrations observed | researchgate.nettib.eu |

| Beer | 0.006–0.056 | Minor amounts quantitated (mg/L) | acs.org |

These findings from both model systems and food analyses provide valuable insights into the precursors and conditions that lead to this compound formation within the intricate network of the Maillard reaction.

Quantitative Analytical Methodologies and Detection Techniques for Maltosine

Development and Validation of Advanced Analytical Techniques for Maltosine Quantification

The analysis of carbohydrates like this compound presents unique challenges due to their high polarity, lack of a strong chromophore for UV detection, and the presence of isomers with identical mass. To overcome these hurdles, specialized analytical methods have been developed and validated, with a strong emphasis on liquid chromatography-mass spectrometry (LC-MS) based approaches. rsc.org

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a cornerstone for the quantitative analysis of this compound. nih.govthermofisher.com This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for complex matrices like food and beverages. rsc.orgsemanticscholar.org

The separation of this compound is often achieved using hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon (PGC) columns. thermofisher.comresearchgate.net HILIC columns are well-suited for retaining and separating polar compounds like sugars, while PGC columns offer unique selectivity, including the ability to separate anomers of the same sugar. researchgate.net A common mobile phase for HILIC involves a mixture of acetonitrile (B52724) and water, often with a modifier like ammonium (B1175870) hydroxide (B78521) to improve peak shape and ionization efficiency. thermofisher.com

For detection, electrospray ionization (ESI) is typically used, operating in negative ion mode. researchgate.netnih.gov In this mode, this compound can be detected as a deprotonated molecule [M-H]⁻ or as an adduct with ions present in the mobile phase, such as formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻. researchgate.net Tandem mass spectrometry, particularly using the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity. thermofisher.comnih.gov In this setup, a specific precursor ion for this compound is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the sample matrix, allowing for accurate quantification even at low levels. semanticscholar.org

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chromatography Column | Accucore 150 Amide HILIC (100x2.1mm; 2.6µm) thermofisher.com | Porous Graphitic Carbon (PGC) researchgate.net |

| Mobile Phase | A: 80/20 ACN/H₂O + 0.1% NH₄OH B: 30/70 ACN/H₂O + 0.1% NH₄OH thermofisher.com | Acetonitrile/Ammonium Acetate Solution nih.gov |

| Ionization Mode | Negative HESI thermofisher.com | Negative ESI researchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) thermofisher.com | MS/MS monitoring [M+HCOO]⁻ → [M-H]⁻ researchgate.net |

| Application | Quantification of carbohydrates in beer thermofisher.com | Separation of disaccharide anomers researchgate.net |

Ultra-high resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), provides unparalleled mass accuracy and resolving power, enabling the detailed characterization of complex mixtures without the need for extensive chromatographic separation. nih.gov For this compound analysis, this "molecular fingerprinting" approach can resolve this compound from other isobaric (same nominal mass) compounds that might be present in a sample, a task that is challenging for lower-resolution instruments. nih.gov

The high mass accuracy of FT-ICR-MS allows for the confident assignment of elemental formulas to detected ions. mpg.de When coupled with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), it can be used for imaging mass spectrometry, revealing the spatial distribution of this compound and other metabolites directly within tissue sections or food products. nih.gov This capability is invaluable for understanding the molecular changes that occur during food processing and storage. While often used for larger molecules like proteins or polysaccharides, the principles of ultra-high resolution MS are applicable to smaller molecules like this compound, especially for resolving complex mixtures and confirming molecular identity with high confidence. mpg.de

While LC-MS/MS is a dominant technique, other methods are also employed for this compound analysis. Standard HPLC systems equipped with detectors other than a mass spectrometer are frequently used. Refractive Index (RI) detection is a common choice for carbohydrate analysis because it is a universal detector for non-chromophoric compounds; however, it is sensitive to temperature and pressure changes and cannot be used with gradient elution. researchgate.net Evaporative Light Scattering Detection (ELSD) is another option that is more sensitive than RI and is compatible with gradient elution, but it provides a non-linear response.

Gas chromatography (GC) can also be used for sugar analysis, but it requires a derivatization step to make the non-volatile sugars, like this compound, volatile enough for GC analysis. semanticscholar.org This adds complexity to the sample preparation process. Spectroscopic techniques, while not typically used for primary quantification in complex mixtures, can play a role in structural confirmation.

Application of Internal Standards (e.g., Isotopically Labeled this compound) for Enhanced Analytical Accuracy

To achieve the highest level of accuracy and precision in quantitative analysis, especially with LC-MS, the use of an appropriate internal standard is essential. nih.gov The ideal internal standard is a stable isotopically labeled (SIL) version of the analyte, such as ¹³C-labeled or deuterium-labeled this compound. szabo-scandic.comlibios.fr

A SIL internal standard is chemically identical to the analyte and thus behaves the same way during sample extraction, cleanup, chromatography, and ionization. szabo-scandic.comckisotopes.com However, it has a different mass, allowing it to be distinguished from the endogenous this compound by the mass spectrometer. By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any loss of analyte during sample preparation or variations in instrument response (such as ion suppression) can be corrected for. nih.gov The final concentration is determined by calculating the ratio of the signal from the native analyte to the signal from the SIL internal standard. This normalization process significantly improves the accuracy, precision, and robustness of the quantitative method. nih.govckisotopes.com

Investigation of Spatial and Temporal Distribution of this compound During Food Processing and Storage

The concentration and location of this compound within a food product are not static; they change significantly during processing and storage. For instance, during the malting of barley, enzymatic activity breaks down starch into simpler sugars, including a substantial amount of this compound.

Advanced techniques like MALDI Mass Spectrometry Imaging (MSI) can be used to visualize the spatial distribution of this compound and other metabolites within a sample. dntb.gov.ua This allows researchers to see exactly where this compound is located, for example, within different parts of a barley kernel during germination.

The temporal distribution, or how the concentration of this compound changes over time, is also critical. During storage, the chemical composition of malt (B15192052) can change due to oxidative reactions. scilit.com Studies have shown that storage temperature and water activity are key factors affecting the stability of malt. scilit.com While these studies have often focused on volatile compounds related to aroma, the underlying chemical changes can also affect the carbohydrate profile, including this compound levels. Monitoring these changes over time is essential for ensuring product quality and consistency. dntb.gov.ua

| Factor | Effect on Malt Quality | Potential Impact on this compound |

|---|---|---|

| Storage Temperature | Higher temperatures accelerate oxidative reactions and changes in volatile profiles. scilit.com | May lead to degradation or conversion of this compound through non-enzymatic browning or other reactions. |

| Water Activity | Higher water activity increases the rate of chemical changes and radical decay. scilit.com | Can facilitate enzymatic or chemical reactions involving this compound, altering its concentration. |

| Storage Duration | Extended storage leads to larger changes in the chemical and volatile profile of malt. scilit.com | Potential for a gradual decrease in this compound content over a 12-month period. |

| Malt Type (e.g., Pilsner vs. Roasted) | Roasted malts are generally less stable than pilsner malts. scilit.com | The initial processing (roasting) and subsequent storage may lead to different this compound stability profiles. |

Mechanistic Investigations of Maltosine S Biochemical Interactions and Biological Fate

Maltosine as a Metal Chelating Agent

This compound is recognized as an effective metal chelating agent, a property conferred by its specific chemical structure. researchgate.netnih.gov This capability is central to its biological interactions and potential therapeutic applications.

The primary characteristic of this compound as a chelator is its high affinity for trivalent metal ions, particularly iron (Fe³⁺). researchgate.netrsc.org As a member of the 3-hydroxy-4-pyridinone (3,4-HP) class of chelators, it exhibits potent iron-binding capabilities. nih.gov Compounds in this class are known to form stable complexes with iron, effectively sequestering the metal ion from its surroundings. rsc.org The strength of this interaction is often quantified by the pFe³⁺ value, which indicates the ligand's affinity for iron at a physiological pH of 7.4. While the specific pFe³⁺ for this compound is not detailed in the provided sources, related 3-hydroxy-4-pyridinone compounds like Deferiprone have a pFe³⁺ of 20.6, and other derivatives can achieve values as high as 22.0, indicating very strong iron-binding capacity. rsc.org

The molecular basis for this compound's chelating activity lies in its 3-hydroxy-4-pyridinone ring structure. rsc.orgkcl.ac.uk This arrangement provides a bidentate binding site, where the deprotonated 3-hydroxyl group and the 4-keto group act as two points of attachment for a metal ion. rsc.org These two oxygen donor atoms are optimally positioned to form a stable, five-membered chelate ring with the coordinated metal, such as iron. rsc.org This ring structure is thermodynamically favorable and is the foundation of the high-affinity binding observed in this class of compounds. The formation of this stable complex effectively sequesters the metal ion, rendering it biochemically inert.

Transport and Cellular Uptake Mechanisms of this compound and its Derivatives in Model Systems

The ability of this compound to cross biological membranes is a critical determinant of its biological fate. Research has focused on understanding its uptake in intestinal models, particularly when administered in its free form versus as a dipeptide derivative.

Studies utilizing human intestinal Caco-2 cells and HeLa cells engineered to express the human peptide transporter 1 (hPEPT1) have elucidated a key transport mechanism for this compound derivatives. researchgate.net While free this compound shows very limited ability to cross cell membranes, its dipeptide forms, Alanylthis compound (Ala-Mal) and Maltosinylalanine (Mal-Ala), demonstrate medium to high affinity for the hPEPT1 transporter. researchgate.net This transporter is a primary mechanism for the absorption of di- and tripeptides in the small intestine. The research indicates that by coupling this compound to an amino acid to form a dipeptide, it can effectively utilize this major nutrient uptake pathway to enter intestinal cells. researchgate.net Experiments showed that the this compound dipeptides were transported by hPEPT1 and accumulated within the hPEPT1-transfected HeLa cells. researchgate.net

Transepithelial flux experiments using Caco-2 cell monolayers, which mimic the intestinal barrier, confirm the importance of peptide transport for this compound absorption. researchgate.netrsc.org When applied to the apical side of the Caco-2 monolayer, the flux of free this compound to the basolateral side was extremely low, even lower than that of the paracellular space marker mannitol. rsc.org In stark contrast, when Ala-Mal or Mal-Ala were applied, the transepithelial flux of resulting free this compound was significantly higher. researchgate.netrsc.org

Further evidence for the role of hPEPT1 was provided by electrophysiological measurements in Xenopus laevis oocytes expressing the transporter. researchgate.net The application of both Ala-Mal and Mal-Ala to these oocytes induced significant inward-directed currents, which is a characteristic feature of substrate transport by the electrogenic hPEPT1. researchgate.net

| Compound Administered (Apical Side) | Measured Flux Rate of this compound (%/cm²·h) | Primary Transport Observation |

|---|---|---|

| Free this compound | 0.02 ± 0.01 | Very low flux, less than paracellular marker. rsc.org |

| Alanylthis compound (Ala-Mal) | 0.27 ± 0.08 | Significantly higher flux compared to free this compound. rsc.org |

| Maltosinylalanine (Mal-Ala) | 0.16 ± 0.06 | Significantly higher flux compared to free this compound. rsc.org |

Metabolic Transformation Pathways of this compound in Biological Systems

Once inside the cell or in systemic circulation, this compound and its derivatives undergo metabolic transformations. The initial metabolic step for the dipeptide forms of this compound occurs after transport into intestinal cells. researchgate.net Intracellular peptidases hydrolyze the peptide bond, releasing free this compound and the corresponding amino acid (alanine). researchgate.net

The subsequent metabolic fate of free this compound itself has not been directly reported, but can be inferred from the well-established metabolic pathways for other 3-hydroxy-4-pyridinone compounds, such as the clinically used iron chelator Deferiprone. rsc.org The primary route of metabolism for this class of molecules is glucuronidation. rsc.org This reaction, which predominantly occurs in the liver, involves the conjugation of glucuronic acid to the 3-hydroxyl group of the pyridinone ring. rsc.org This process results in the formation of a 3-O-glucuronide conjugate, which lacks the free hydroxyl group necessary for metal chelation and is therefore inactive as a chelator. rsc.org This inactive metabolite is then readily excreted from the body, primarily via the urine. researchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound "this compound" that adheres to the specific and detailed outline provided in your request.

While "this compound" is a recognized chemical compound, identified as 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine and known to be a product of the Maillard reaction found in foods like the crust of wheat bread, there is a significant lack of publicly available research on its specific biochemical interactions and biological fate as required by the requested article structure.

Specifically, the following information, which is crucial for developing the mandated sections and subsections, could not be located in the searched scientific literature:

Microbial Metabolism by Yeasts: There is no available data detailing the metabolism of this compound by yeasts such as Saccharomyces cerevisiae specifically via the Ehrlich pathway.

Identification of this compound Metabolites: No studies were found that identify or characterize metabolites of this compound, including the specified "Maltosinol."

Interaction with Gut Microbiota: Research on the interaction with and biotransformation of this compound by gut microbiota in in vitro models is not present in the available literature.

Impact on Nutrient Availability: There is no specific information regarding the impact of this compound on nutrient availability and amino acid status in processed food matrices.

Due to the absence of this fundamental scientific data, generating a "thorough, informative, and scientifically accurate" article that strictly follows the provided outline is not feasible. To do so would require speculation and fabrication of data, which would compromise the integrity and scientific validity of the content.

Therefore, while the subject is valid, the current body of scientific research does not support the creation of an article with the requested depth and specificity.

Computational and Theoretical Studies on Maltosine

Molecular Modeling and Docking Simulations for Interaction Mechanisms (e.g., metal binding, transporter interactions)

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a molecule (ligand) to a receptor, such as a protein or metal ion. These methods can provide insights into the nature of the interactions at the atomic level.

Maltosine is known to be an effective metal chelating agent, particularly for iron researchgate.netresearchgate.net. The metal chelating properties of 3-hydroxy-4-pyridinones, the structural class to which this compound belongs, have been investigated using computational methods such as Density Functional Theory (DFT) iris-biotech.de. These studies can characterize the electronic structure and binding modes of metal complexes, providing a theoretical basis for understanding the chelating ability of these compounds. Computational approaches for predicting metal-binding sites and modeling interactions between metal-binding pharmacophores and metalloenzymes, often employing DFT and docking simulations, are established in the field escholarship.orgresearchgate.netnih.gov. While direct docking simulations specifically detailing this compound's interaction with various metal ions were not extensively detailed in the reviewed literature, the application of these computational techniques to related 3-hydroxy-4-pyridinone structures provides a framework for understanding this compound's metal binding mechanisms iris-biotech.de.

Furthermore, the transport of this compound across biological membranes has been studied, revealing that its dipeptide derivatives, such as alanylthis compound and maltosinylalanine, are transported by the human proton-coupled peptide transporter hPEPT1 researchgate.netresearchgate.net. Experimental studies have demonstrated the interaction of these this compound-containing dipeptides with hPEPT1, showing medium to high affinity and resulting in transepithelial flux researchgate.net. Molecular modeling and docking simulations are widely used to study the interactions between drug molecules and membrane transporters like hPEPT1, helping to elucidate binding sites, transport mechanisms, and the structural requirements for recognition and translocation nih.govmdpi.comfrontiersin.orgnih.govmdpi.comnih.gov. Although specific molecular docking simulations of this compound dipeptides with hPEPT1 were not explicitly detailed in the provided abstracts, the experimental evidence of their transport and interaction with this transporter researchgate.netresearchgate.net suggests that computational modeling approaches could be valuable in providing a molecular-level understanding of these interactions, similar to studies conducted for other dipeptides and transporter proteins researchgate.netnih.govmdpi.com.

Quantum Chemical Calculations for Elucidating Structure-Reactivity Relationships

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules at a fundamental level nih.govresearchgate.netmdpi.comscienceopen.com. These calculations can provide insights into bond energies, charge distributions, reaction pathways, and transition states, which are crucial for understanding why a molecule behaves in a certain way.

For this compound, quantum chemical calculations can be applied to understand its structure-reactivity relationships, particularly concerning its metal chelating ability and its formation during the Maillard reaction. Studies utilizing DFT have been conducted on ferric complexes of 3-hydroxy-4-pyridinones iris-biotech.de. These calculations can help to elucidate the nature of the coordination bonds between the metal ion and the chelating ligand, the stability of the resulting complexes, and the influence of the ligand's electronic structure on its chelating efficiency. Applying similar quantum chemical methods specifically to this compound could provide detailed information about the most favorable binding sites for metal ions on the this compound molecule and the energetic aspects of chelation. This theoretical understanding complements experimental observations of this compound's metal binding properties researchgate.netresearchgate.net.

Quantum chemical calculations can also contribute to understanding the reactivity of intermediates involved in the formation of this compound during the complex cascade of the Maillard reaction. By calculating the energies and transition states of elementary reaction steps, these methods can help to identify the most plausible reaction pathways and the factors that influence the yield of this compound dntb.gov.ua.

Advanced Mechanistic Simulation of this compound Formation Pathways

The formation of this compound is a complex process that occurs in the late stage of the Maillard reaction, stemming from the interactions between reducing sugars (like maltose) and the ε-amino group of lysine (B10760008) researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comdntb.gov.ua. The Maillard reaction involves numerous parallel and sequential chemical transformations, making the elucidation of specific product formation pathways challenging. Advanced mechanistic simulations aim to model these complex reaction networks to understand the detailed steps involved in the formation of specific compounds like this compound.

Proposed pathways for the formation of this compound during the Maillard reaction have been outlined based on experimental observations researchgate.netresearchgate.net. These pathways typically involve the initial glycation of lysine by a reducing sugar, followed by a series of rearrangements, cyclizations, and dehydration reactions leading to the formation of the pyridinone ring structure characteristic of this compound researchgate.netresearchgate.netnih.gov. Computational approaches, such as the simulation of complex reaction pathways using methods like iterated reaction graphs, have been developed to model the intricate chemistry of the Maillard reaction science.gov. These simulations can integrate information about reaction kinetics, equilibrium, and the properties of intermediates to predict the evolution of the reaction mixture and the formation of various products.

While the provided literature confirms that this compound is a product of the Maillard reaction and that computational methods are used to study Maillard reaction mechanisms dntb.gov.uascience.gov, detailed reports on advanced mechanistic simulations specifically focused on quantitatively modeling the entire formation pathway of this compound from its precursors within the complex Maillard reaction network were not explicitly detailed in the abstracts. However, the application of computational chemistry, including quantum chemical calculations and reaction network simulations, to the Maillard reaction provides a strong basis for developing advanced mechanistic simulations to specifically study and optimize the formation of this compound dntb.gov.uascience.gov. Such simulations could help to identify key intermediates, rate-limiting steps, and the influence of reaction conditions on this compound yield, offering valuable insights for controlling its formation in food systems or for potential synthetic routes.

Future Research Trajectories and Translational Perspectives in Food Chemistry and Biochemistry

Advancements in High-Throughput Analytical Methodologies for Comprehensive MRP Profiling

Precise and efficient analytical techniques are fundamental to understanding the complex landscape of Maillard reaction products (MRPs), including maltosine, within diverse food matrices. Current methodologies for this compound quantification often necessitate enzymatic hydrolysis to liberate the protein-bound form, followed by analysis using techniques like HPLC–MS/MS in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net A notable example is the development and application of an HPLC–MS/MS method employing [13C6,15N2] labelled this compound as an internal standard, which has been successfully used to quantify this compound in a range of commercial food samples. researchgate.net

Future research should prioritize the advancement of high-throughput analytical methodologies to enable more extensive and detailed profiling of MRPs, including this compound. This involves developing faster and less labor-intensive sample preparation techniques, exploring the potential of miniaturized analytical platforms, and leveraging cutting-edge mass spectrometry approaches that offer enhanced sensitivity and broader compound coverage. The adoption of techniques such as ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) or Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) holds promise for the simultaneous identification and quantification of a wider array of MRPs, thereby providing a more holistic view of the Maillard reaction in food systems. tum.deresearchgate.net Progress in this area will be instrumental in conducting large-scale surveys and building comprehensive databases on the occurrence of MRPs in various foods.

Deeper Elucidation of this compound's Specific Biological Roles and Molecular Targets

While the formation and presence of this compound in food are becoming clearer, its specific biological roles and interactions within biological systems are still largely unknown. As an AGE, this compound has the potential to interact with various biological molecules and influence physiological processes. Research on other dietary AGEs suggests possible interactions with receptors such as the receptor of AGEs (RAGE), which is found on the surface of various cell types, including immune cells. emjreviews.com These interactions have been linked to inflammatory responses and could potentially affect the allergenic properties of dietary proteins. emjreviews.com

Given this compound's stability and limited degradation by gut microbiota, it is crucial for future research to investigate its absorption, metabolic fate, and potential interactions within the human body. researchgate.net This could involve conducting in vitro studies using cell culture models to examine cellular uptake, transport mechanisms, and the activation of potential signaling pathways by this compound. In vivo studies utilizing animal models could provide valuable insights into its bioavailability, distribution within tissues, and potential physiological impacts. Identifying the specific molecular targets with which this compound interacts is essential for understanding its biological activities and potential implications for human health. Comparative studies evaluating the biological effects of this compound alongside other prevalent dietary AGEs like pyrraline (B118067) and CML are also needed to assess their collective contribution to dietary AGE exposure and its associated outcomes.

Exploration of Novel Enzymatic and Microbial Degradation Pathways

The observed resistance of this compound to degradation by human large intestinal microbiota underscores the importance of exploring alternative enzymatic and microbial pathways that may be capable of breaking down this compound. researchgate.net While the microbes in the human gut may not efficiently metabolize this compound, other microbial communities or specific enzymes might possess the necessary catalytic capabilities.

Future research should focus on screening diverse microbial populations, such as those found in different environmental niches or specialized industrial processes, for their ability to degrade this compound. pjoes.comgdut.edu.cnnih.gov Techniques involving enrichment cultures and the isolation of specific microbial strains capable of utilizing this compound as a substrate could lead to the discovery of novel degradation pathways and the identification of the enzymes responsible. nih.gov Subsequent enzymatic studies could focus on characterizing these enzymes, determining their reaction mechanisms, and evaluating their potential for biotechnological applications, such as reducing this compound levels in food products or developing strategies for detoxification. Investigating enzymatic degradation under conditions relevant to food processing or digestion could also provide valuable insights. sustainability-directory.comresearchgate.net

Development of Targeted Strategies for the Modulation of this compound Formation in Food Systems

A thorough understanding of the mechanisms and precursor compounds involved in this compound formation during food processing is critical for developing effective strategies to control its levels. This compound formation is particularly favored under thermal conditions similar to those encountered during the formation of bread crust, with di- and oligosaccharides and glycosylated isomaltol (B1672254) derivatives identified as key precursors. researchgate.net

Developing targeted strategies to modulate this compound formation could involve optimizing food processing parameters such as temperature, heating time, and water activity to create conditions that minimize its synthesis. acs.org The selection of ingredients also presents an opportunity for intervention, potentially by choosing carbohydrate sources that are less prone to forming this compound precursors or by incorporating ingredients known to inhibit the specific Maillard reaction pathways that lead to this compound formation. acs.org Research on modulating the formation of other MRPs has explored the use of inhibitors and alternative processing techniques. acs.orgacs.org

Furthermore, exploring the application of enzymatic or microbial interventions during food processing could offer novel approaches to either prevent the formation of this compound precursors or to degrade them as they are generated. acs.org This might involve employing specific enzymes capable of breaking down the reactive carbohydrates or other intermediate compounds involved in the late stages of the Maillard reaction where this compound is formed. acs.org Successful research in this area will require a detailed understanding of the precise reaction pathways involved in this compound synthesis to design and implement effective intervention strategies. researchgate.net

Q & A

Q. How to design a robust methodology for studying this compound’s pharmacokinetics in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.